molecular formula C13H23NOSi2 B6174105 4-benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane CAS No. 72821-03-5

4-benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane

Cat. No. B6174105
CAS RN: 72821-03-5
M. Wt: 265.5
InChI Key:
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Description

4-benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane, commonly referred to as BTOX, is a silicon-based molecule that has a wide range of applications in the scientific community. BTOX has been studied and used in various areas such as organic synthesis, catalysis, and biochemistry. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions of BTOX.

Mechanism of Action

The mechanism of action of BTOX is not fully understood. However, it is thought to involve the formation of a silicon-containing complex that is capable of catalyzing a variety of reactions. This complex is thought to be formed through a series of electron transfer and proton transfer reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTOX are not well understood. However, it is believed that BTOX may be capable of catalyzing a variety of biochemical and physiological processes, including the synthesis of various proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

The use of BTOX in laboratory experiments has several advantages. BTOX is relatively easy to synthesize and is relatively inexpensive. Additionally, BTOX is relatively stable and can be stored for long periods of time without significant degradation. However, BTOX is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of BTOX. BTOX could be used in the development of new catalysts for organic synthesis, as well as for the development of new biocatalysts for biochemistry. Additionally, BTOX could be used in the development of new materials for use in biotechnology and medical applications. Finally, BTOX could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

BTOX is synthesized through a process known as the Stetter reaction. This reaction involves the reaction of a silicon-containing compound with a benzyl halide in the presence of a base, usually a tertiary amine, such as triethylamine. The reaction is typically carried out in a mixture of dichloromethane and tetrahydrofuran. The reaction produces a silicon-containing product, which can then be further reacted with other reagents to form BTOX.

Scientific Research Applications

BTOX has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, BTOX has been used as a catalyst for a variety of reactions, including the synthesis of a variety of organic compounds. In catalysis, BTOX has been used as a catalyst for a variety of reactions, including the synthesis of a variety of organic compounds. In biochemistry, BTOX has been used as a catalyst for a variety of reactions, including the synthesis of a variety of proteins and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane involves the reaction of benzylmagnesium chloride with 2,2,6,6-tetramethyl-1,3,2,4-dioxadisilinane followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Benzylmagnesium chloride", "2,2,6,6-tetramethyl-1,3,2,4-dioxadisilinane", "Hydrogen peroxide" ], "Reaction": [ "Add benzylmagnesium chloride to a solution of 2,2,6,6-tetramethyl-1,3,2,4-dioxadisilinane in anhydrous ether", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water and extract the organic layer", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in a mixture of water and acetic acid", "Add hydrogen peroxide to the solution and stir at room temperature for several hours", "Extract the product with ether and dry over anhydrous magnesium sulfate", "Concentrate the ether layer under reduced pressure to obtain the pure product" ] }

CAS RN

72821-03-5

Product Name

4-benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane

Molecular Formula

C13H23NOSi2

Molecular Weight

265.5

Purity

95

Origin of Product

United States

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